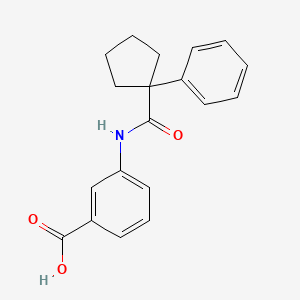

3-(1-phenylcyclopentaneamido)benzoic acid

Description

3-(1-Phenylcyclopentaneamido)benzoic acid is a benzoic acid derivative featuring a cyclopentane ring substituted with a phenyl group at the 1-position, which is further connected via an amide linkage to the meta-position (3-position) of the benzoic acid core. This structure combines aromatic, alicyclic, and amide functionalities, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-[(1-phenylcyclopentanecarbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-17(22)14-7-6-10-16(13-14)20-18(23)19(11-4-5-12-19)15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIGRURGNUCEIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-phenylcyclopentaneamido)benzoic acid typically involves the following steps:

Formation of 1-phenylcyclopentanecarboxylic acid: This can be achieved through the Friedel-Crafts acylation of cyclopentane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Conversion to 1-phenylcyclopentanecarbonyl chloride: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

Amidation with 3-aminobenzoic acid: The acid chloride is reacted with 3-aminobenzoic acid in the presence of a base such as triethylamine to form 3-(1-phenylcyclopentaneamido)benzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1-phenylcyclopentaneamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

Oxidation: Products may include 3-(1-phenylcyclopentanone)benzoic acid.

Reduction: Products may include 3-(1-phenylcyclopentylamino)benzoic acid.

Substitution: Products may include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

Research indicates that derivatives of benzoic acid, including 3-(1-phenylcyclopentaneamido)benzoic acid, are being explored as inhibitors of various enzymes involved in disease processes. For example, studies have shown that certain benzoic acid derivatives can inhibit type 5 17β-hydroxysteroid dehydrogenase (AKR1C3), which is implicated in prostate cancer progression . The structural similarity of 3-(1-phenylcyclopentaneamido)benzoic acid to these derivatives suggests it may exhibit similar inhibitory effects.

The compound's potential as an anti-inflammatory agent has been highlighted in various studies. Benzoic acid derivatives are known to modulate inflammatory pathways, and the addition of the phenylcyclopentane group may enhance this activity by improving binding affinity to target proteins involved in inflammation . Such properties could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Synthetic Intermediate

3-(1-phenylcyclopentaneamido)benzoic acid can serve as a valuable intermediate in organic synthesis. Its amide functionality allows for further derivatization, which can lead to the creation of more complex molecules with desired pharmacological properties. For instance, it can be used to synthesize isoxazole and isoxazoline derivatives through solid-phase synthesis techniques .

Case Study 1: Inhibition of AKR1C3

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that substituted benzoic acids could effectively inhibit AKR1C3, leading to decreased androgen levels in prostate cancer cells . The structural characteristics of 3-(1-phenylcyclopentaneamido)benzoic acid suggest it could also act as an effective inhibitor based on similar mechanisms.

Case Study 2: Anti-inflammatory Properties

Research conducted on various benzoic acid derivatives indicated significant anti-inflammatory effects when tested on animal models . The introduction of the phenylcyclopentane moiety may enhance these effects due to increased hydrophobic interactions with cellular membranes, potentially leading to improved therapeutic outcomes.

Data Table: Comparative Analysis of Benzoic Acid Derivatives

Mechanism of Action

The mechanism of action of 3-(1-phenylcyclopentaneamido)benzoic acid would depend on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s closest analogs involve substitutions at the benzoic acid core. Key comparisons include:

Key Insights :

- Lipophilicity : The phenylcyclopentaneamido group in 3-(1-phenylcyclopentaneamido)benzoic acid likely increases membrane permeability compared to polar analogs like 4-(sulfooxy)benzoic acid .

- Metabolic Stability : Amide bonds (as in the target compound) are generally more resistant to hydrolysis than ester or sulfonic acid groups, suggesting longer in vivo half-life relative to sulfonated derivatives .

- Synthetic Utility : Unlike 3-hydroxybenzaldehyde, the target compound lacks reactive aldehyde groups, limiting its use in dynamic covalent chemistry but improving stability .

Positional Isomerism Effects

Positional isomerism significantly impacts physicochemical properties:

- Sulfooxy Derivatives : The para-substituted 4-(sulfooxy)benzoic acid exhibits higher aqueous solubility (logP ≈ -1.2) than its ortho- or meta-isomers due to reduced steric hindrance .

Biological Activity

3-(1-phenylcyclopentaneamido)benzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound's structure, featuring a phenylcyclopentane moiety, suggests possible interactions with various biological targets, which may lead to therapeutic applications. This article reviews the current understanding of its biological activity, supported by experimental data and case studies.

1. Proteasome and Autophagy Pathways

Recent studies have highlighted the influence of benzoic acid derivatives on cellular proteostasis mechanisms. A study demonstrated that certain benzoic acid derivatives, including those structurally similar to 3-(1-phenylcyclopentaneamido)benzoic acid, significantly activate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) in human foreskin fibroblasts. Specifically, compounds similar to 3-(1-phenylcyclopentaneamido)benzoic acid were shown to enhance cathepsin B and L activities, which are crucial for protein degradation and cellular homeostasis .

2. Antimicrobial Activity

Benzoic acid derivatives have been widely studied for their antimicrobial properties. In a comparative analysis, several derivatives exhibited significant antibacterial effects against various strains of bacteria, including Pseudomonas aeruginosa. The inhibition of biofilm formation was particularly noted at specific concentrations, indicating that 3-(1-phenylcyclopentaneamido)benzoic acid may possess similar properties .

3. Anti-inflammatory Effects

The anti-inflammatory potential of benzoic acid derivatives has also been explored. In vivo studies using carrageenan-induced paw edema models demonstrated that certain benzoic acid derivatives exhibit substantial anti-inflammatory effects. While specific data on 3-(1-phenylcyclopentaneamido)benzoic acid is limited, its structural relatives have shown promising results in reducing inflammation .

Case Study 1: Proteostasis Network Modulation

A study focusing on the modulation of the proteostasis network by benzoic acid derivatives reported that compounds with similar structures to 3-(1-phenylcyclopentaneamido)benzoic acid significantly enhanced the activity of proteasomes and cathepsins in human cells. The findings suggest potential applications in age-related diseases where protein misfolding is prevalent .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various benzoic acid derivatives against Staphylococcus aureus and other pathogens. The results indicated that compounds structurally related to 3-(1-phenylcyclopentaneamido)benzoic acid exhibited notable antibacterial activity, reinforcing the potential therapeutic applications in treating bacterial infections .

Summary of Findings

Q & A

Q. What synthetic routes are recommended for synthesizing 3-(1-phenylcyclopentaneamido)benzoic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of 3-(1-phenylcyclopentaneamido)benzoic acid involves coupling a benzoic acid derivative with a substituted cyclopentaneamide. A general approach includes:

- Step 1: Activate the carboxylic acid group of 3-aminobenzoic acid using coupling agents like EDCI or DCC to form an intermediate acyl chloride or mixed anhydride .

- Step 2: React the activated intermediate with 1-phenylcyclopentaneamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents (e.g., DMF or THF) at 0–25°C .

- Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm structure via NMR and LC-MS .

Optimization Tips:

- Vary reaction time (6–24 hours) and temperature (room temperature vs. reflux) to maximize yield.

- Use catalytic DMAP to enhance coupling efficiency .

Example Table: Reaction Condition Optimization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCI/DMAP | DMF | 25 | 12 | 65 |

| DCC/HOBt | THF | 0→25 | 18 | 72 |

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize 3-(1-phenylcyclopentaneamido)benzoic acid?

Methodological Answer:

- NMR Analysis:

-

¹H NMR: Look for aromatic protons (δ 7.2–8.0 ppm, multiplet), cyclopentane CH₂ groups (δ 1.5–2.5 ppm), and amide NH (δ 5.5–6.5 ppm, broad) .

-

¹³C NMR: Confirm carbonyl groups (amide C=O at δ 165–170 ppm, benzoic acid C=O at δ 170–175 ppm) .

- IR Spectroscopy: Identify amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .

- Mass Spectrometry (MS): Use HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ from the benzoic acid moiety) .

Key Consideration: Cross-validate data with computational predictions (e.g., PubChem’s InChI key) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays of 3-(1-phenylcyclopentaneamido)benzoic acid across different experimental models?

Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., pH, solvent compatibility). To address this:

- Step 1: Standardize assay parameters (e.g., buffer pH 7.4, DMSO concentration ≤1%) to minimize solvent-induced denaturation .

- Step 2: Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Step 3: Perform dose-response curves (IC₅₀/EC₅₀) in multiple cell lines or recombinant enzyme systems to assess model-specific effects .

Example Table: Biological Activity Across Models

| Model System | Assay Type | IC₅₀ (μM) | Notes |

|---|---|---|---|

| HEK293 (human) | Enzyme Inhibition | 12.3 | pH 7.4, 0.5% DMSO |

| Sf9 (insect) | Binding Affinity | 45.7 | Lower solubility in buffer |

Q. What computational methods are suitable for predicting the pharmacodynamic properties of 3-(1-phenylcyclopentaneamido)benzoic acid, and how can models be validated?

Methodological Answer:

- Pharmacophore Modeling: Use tools like Schrödinger’s Phase or MOE to map key interactions (e.g., hydrogen bonding at the amide group) .

- Molecular Dynamics (MD): Simulate ligand-receptor binding stability in aqueous environments (e.g., GROMACS) .

- Validation: Compare predicted binding energies with experimental SPR or ITC data. A correlation coefficient (R²) >0.7 indicates robust model performance .

Key Consideration: Incorporate crystallographic data (if available) to refine docking poses .

Q. How should experimental controls be designed when investigating the enzyme inhibition potential of 3-(1-phenylcyclopentaneamido)benzoic acid to account for pH and solvent effects?

Methodological Answer:

- Negative Controls: Include solvent-only (e.g., DMSO) and substrate-only samples to rule out nonspecific effects .

- Positive Controls: Use known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

- pH Buffering: Test activity across pH 6.5–8.0 to identify optimal conditions, using buffers like Tris-HCl or PBS .

Example Workflow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.